2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a chromen-4-one core, which is a common scaffold in many biologically active molecules, and an azetidine ring, which is known for its stability and reactivity.
Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Azetidines are known to display superior physicochemical properties and increased bioavailability , and chromenones have been studied for their anti-inflammatory, antioxidant, and anticancer properties.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Azetidines are known to have good bioavailability .
Preparation Methods
The synthesis of 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the chromen-4-one intermediate. The isobutylsulfonyl group is usually added in the final step through a sulfonylation reaction, using reagents such as isobutylsulfonyl chloride in the presence of a base like triethylamine .
Chemical Reactions Analysis
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Scientific Research Applications
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile: This compound has a benzonitrile group instead of the chromen-4-one core, which affects its reactivity and biological activity.
Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate: This compound features a benzoate ester group, which can influence its solubility and stability.
Diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate: This compound has a more complex structure with multiple functional groups, which can enhance its biological activity
These comparisons highlight the uniqueness of this compound, particularly its chromen-4-one core and azetidine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)10-24(21,22)12-8-18(9-12)17(20)16-7-14(19)13-5-3-4-6-15(13)23-16/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRIBOLOUFRCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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